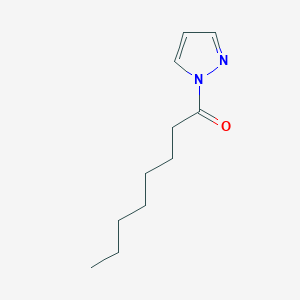![molecular formula C21H34ClN3O B12894571 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one CAS No. 143915-83-7](/img/structure/B12894571.png)
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Pyrimidinamine derivatives: These compounds also contain the pyrimidine ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific substituents, which can impart distinct properties and activities compared to other related compounds.
Properties
CAS No. |
143915-83-7 |
|---|---|
Molecular Formula |
C21H34ClN3O |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
8-chloro-6-pentadecyl-1H-imidazo[1,5-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H34ClN3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(22)21-23-17-16-19(26)25(18)21/h16-17,23H,2-15H2,1H3 |
InChI Key |
DLTMDLFALRWXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=C2N1C(=O)C=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
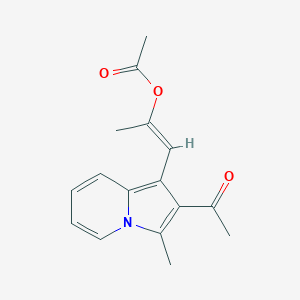
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
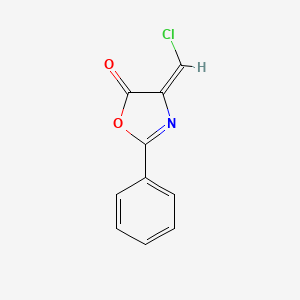
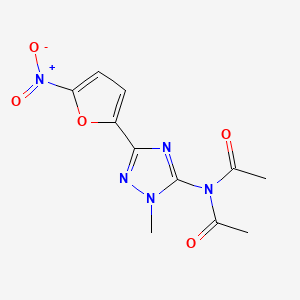
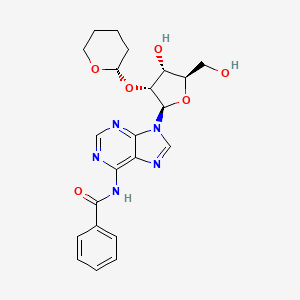
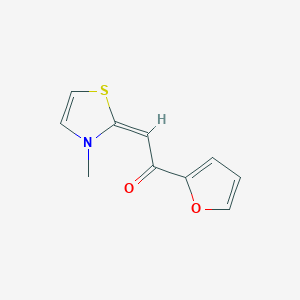
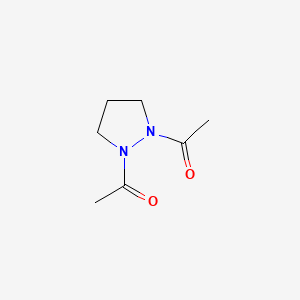
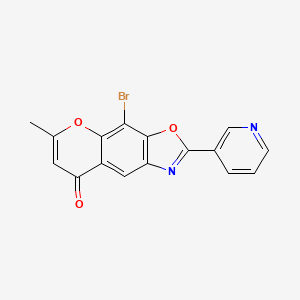
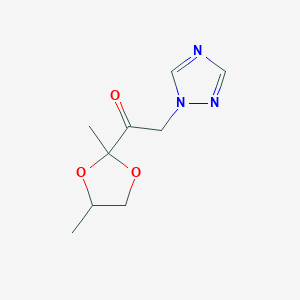
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

